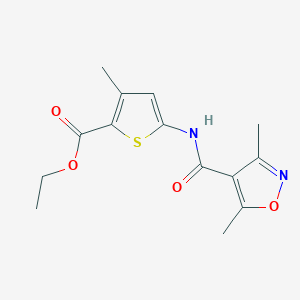

Ethyl 5-(3,5-dimethylisoxazole-4-carboxamido)-3-methylthiophene-2-carboxylate

Description

Ethyl 5-(3,5-dimethylisoxazole-4-carboxamido)-3-methylthiophene-2-carboxylate is a thiophene-based derivative featuring a 3,5-dimethylisoxazole carboxamido substituent at the 5-position and a methyl group at the 3-position of the thiophene ring. Its structure combines a heterocyclic isoxazole moiety with an amide linkage, which may enhance hydrogen-bonding interactions and metabolic stability compared to simpler esters or alkyl-substituted derivatives. The isoxazole group, known for its bioisosteric properties, may contribute to improved pharmacokinetic profiles or target binding .

Properties

IUPAC Name |

ethyl 5-[(3,5-dimethyl-1,2-oxazole-4-carbonyl)amino]-3-methylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4S/c1-5-19-14(18)12-7(2)6-10(21-12)15-13(17)11-8(3)16-20-9(11)4/h6H,5H2,1-4H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPXQPOKFRHYTQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)NC(=O)C2=C(ON=C2C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(3,5-dimethylisoxazole-4-carboxamido)-3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common route includes the following steps:

Formation of the Isoxazole Ring: Starting with a suitable precursor, such as 3,5-dimethylisoxazole, the carboxamide group is introduced through a reaction with an appropriate amine under controlled conditions.

Thiophene Ring Formation: The thiophene ring is synthesized separately, often starting from a halogenated thiophene derivative. The methyl group is introduced via alkylation.

Coupling Reaction: The isoxazole and thiophene intermediates are then coupled using a condensation reaction, typically facilitated by a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Esterification: Finally, the ethyl ester group is introduced through esterification, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3,5-dimethylisoxazole-4-carboxamido)-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxamide group can be reduced to an amine under strong reducing conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for reduction.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-(3,5-dimethylisoxazole-4-carboxamido)-3-methylthiophene-2-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for novel polymers.

Biological Studies: Its interactions with biological macromolecules are studied to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism by which Ethyl 5-(3,5-dimethylisoxazole-4-carboxamido)-3-methylthiophene-2-carboxylate exerts its effects involves binding to specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in inflammatory pathways. The isoxazole and thiophene rings contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Cytotoxicity and Selectivity

Ethyl 5-Amino-4-[(4-Methoxyphenyl)carbamoyl]-3-Methylthiophene-2-Carboxylate (8c)

- Key Features: A 4-methoxyphenylcarbamoyl group at position 4 and an amino group at position 3.

- Activity: Exhibits high cytotoxicity against MCF-7, NCI-H460, and SF-268 cell lines (IC₅₀ values comparable to doxorubicin) but low toxicity against normal fibroblasts (WI-38).

- In contrast, the target compound’s 3,5-dimethylisoxazole group introduces steric bulk and hydrogen-bonding capability, which may refine selectivity or resistance to metabolic degradation.

Ethyl 5-Amino-3-(4-Chlorostyryl)-4-Cyanothiophene-2-Carboxylate (5b)

- Key Features: A 4-chlorostyryl group at position 3 and a cyano group at position 3.

- Activity: High potency attributed to the chloro (electron-withdrawing) and cyano (polarizable) substituents.

- Comparison : The chloro group increases lipophilicity, aiding membrane permeability. The target compound’s isoxazole carboxamido group may balance lipophilicity and polarity, optimizing bioavailability.

Ethyl 4,5,7-Triacetoxy-3-Methylbenzo[b]Thiophene-2-Carboxylate

- Key Features : A fused benzo[b]thiophene core with acetylated hydroxy groups.

- Activity: Not explicitly reported, but similar derivatives show varied reactivity due to electron-rich aromatic systems.

Heterocyclic Modifications and Bioactivity

Pyrazolyl and Thiazolyl Derivatives of Thiophene-2-Carboxamide

- Key Features : Derivatives with pyrazole or thiazole rings fused to the thiophene core.

- Activity : Moderate to high cytotoxicity linked to heterocyclic diversity. For example, compound 7a (with a 4-nitrophenyl group) shows enhanced activity due to nitro-group electron-withdrawing effects.

Physicochemical and Electronic Properties

*LogP estimated using fragment-based methods.

Biological Activity

Ethyl 5-(3,5-dimethylisoxazole-4-carboxamido)-3-methylthiophene-2-carboxylate is a complex organic compound notable for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a unique combination of isoxazole and thiophene rings, which are known for their diverse biological activities. The synthesis typically involves multiple steps including the reaction of isoxazole derivatives with thiophene derivatives under controlled conditions to ensure high yield and purity.

Synthesis Overview

- Reactants : Isoxazole and thiophene derivatives.

- Conditions : Acid catalysts, solvents like dichloromethane or ethanol.

- Yield Optimization : Temperature control and reaction time adjustments.

Ethyl 5-(3,5-dimethylisoxazole-4-carboxamido)-3-methylthiophene-2-carboxylate's mechanism of action is primarily linked to its interaction with specific biological targets. Compounds with similar structures have been shown to modulate enzyme activity and interfere with crucial signaling pathways involved in cell proliferation.

Biological Activities

Research indicates that this compound may exhibit various biological activities:

- Antitumor Activity : It has been studied for its potential as a bromodomain inhibitor, demonstrating efficacy against colorectal cancer cell lines in vitro and in vivo .

- Antimicrobial Properties : Similar compounds have shown promise in combating bacterial infections, suggesting that ethyl 5-(3,5-dimethylisoxazole-4-carboxamido)-3-methylthiophene-2-carboxylate may also possess antimicrobial effects.

- Enzyme Modulation : The compound can influence the activity of specific enzymes critical for tumor growth and metastasis.

Case Studies

- Antitumor Efficacy :

-

Antimicrobial Testing :

- In vitro studies on structurally similar compounds demonstrated effectiveness against various bacterial strains, indicating potential for further exploration in antimicrobial applications.

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.